![molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9](/img/structure/B2675284.png)
methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
Overview
Description
Scientific Research Applications
Basic Properties
“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is a chemical compound with the CAS Number: 74821-55-9. It has a molecular weight of 218.25 and is typically stored in dry conditions at 2-8°C . The compound is a solid at room temperature .
Safety Information
This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, and H319. Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .
Use in Cancer Treatment
One of the significant applications of this compound is in the treatment of cancer. Specifically, it has been used as a Selective Estrogen Receptor Degrader (SERD) for treating cancer . The estrogen receptors (ERs) are involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues. Abnormal ERα leads to cancer and metabolic, cardiovascular, and neurodegenerative diseases . This compound has shown potential in shutting down the ERα signaling by removing ERα from the tumor cells .
Synthesis and Reactions
The compound has been synthesized from 6-arylidenedibenzo[a,c] annulene-5,7 (6H)-diones and methyl 3-aminocrotonate . The alkylation, oxidation, and reduction of the obtained annelated dihydropyridines were studied .
Use in Small Molecule Library
The compound has been used in the focused small molecule library of 5,6,7,8-tetrahydro[1,2,4] . In this case, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product .
Mechanism of Action
The mechanism of action for “Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is not available in the retrieved resources.
Safety and Hazards
“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is classified under GHS07. The signal word for this substance is ‘Warning’. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXIXQIVFXMNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.